N-(5-methyl-3-isoxazolyl)-2-(3-nitrophenoxy)acetamide
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Overview
Description
The compound belongs to a class of organic compounds known for their diverse chemical and physical properties, making them subjects of interest in various fields of chemistry and pharmacology. However, specific literature on this compound is scarce, indicating a need for further research and exploration.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes including nitration, alkylation, and acylation reactions. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, a compound with a somewhat similar structure, was achieved through alkylation followed by nitration, demonstrating the complexity involved in synthesizing such compounds (Zhang Da-yang, 2004).
Molecular Structure Analysis
Molecular structure analyses of similar compounds often reveal intricate details about their geometry, electron distribution, and potential reactive sites. For example, crystal structure analysis of a related compound provided insights into its conformation and stability, crucial for understanding its chemical behavior (B. Patrick, B. Mendelsohn, M. Ciufolini, 2008).
Chemical Reactions and Properties
Compounds in this category participate in various chemical reactions, such as nitrosylation and acetylation, influencing their chemical properties significantly. Studies on nitrosylated and nitrated derivatives provide insights into their reactive nature and potential bioactivity (Sergey Girel et al., 2022).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in different environments. The physical properties are often determined through experimental methods, including X-ray crystallography and melting point analysis, to understand the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity towards other chemicals, stability under various conditions, and potential for undergoing transformations, are essential for their application in synthesis and pharmacology. For example, the reactivity of related compounds with silanes to form silaheterocyclic compounds indicates a route for modifying their chemical properties for specific applications (N. Lazareva et al., 2017).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(3-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-8-5-11(14-20-8)13-12(16)7-19-10-4-2-3-9(6-10)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKFSOULYIFDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321955 |
Source
|
Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-(3-nitrophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49732615 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
692266-91-4 |
Source
|
Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-(3-nitrophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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